

# AZD5597 physiochemical properties for research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD5597  |           |
| Cat. No.:            | B1683948 | Get Quote |

### **AZD5597: A Technical Guide for Researchers**

For researchers, scientists, and drug development professionals, this document provides an indepth overview of the core physicochemical properties, biological activity, and relevant experimental considerations for the potent cyclin-dependent kinase (CDK) inhibitor, **AZD5597**. This guide is intended to serve as a comprehensive resource to facilitate further investigation and application of this compound in a research setting.

## **Core Physicochemical Properties**

**AZD5597** is an imidazole pyrimidine amide derivative with excellent physicochemical properties that make it suitable for intravenous dosing.[1][2] A summary of its key quantitative data is presented below for easy reference and comparison.



| Property           | Value                                                                                                                             | Source(s) |
|--------------------|-----------------------------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula  | C23H28FN7O                                                                                                                        | [3][4]    |
| Molecular Weight   | 437.52 g/mol                                                                                                                      | [3]       |
| IUPAC Name         | (S)-(4-((5-fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl) (3-(methylamino)pyrrolidin-1-yl)methanone | [4]       |
| CAS Number         | 924641-59-8                                                                                                                       | [4][5]    |
| Appearance         | Solid powder                                                                                                                      | [3][4]    |
| Purity             | >98%                                                                                                                              | [3][4]    |
| Solubility         | Soluble in DMSO, Ethanol,<br>Water, and Methanol.[3][5]<br>Insoluble in water.[4]                                                 | [3][4][5] |
| Boiling Point      | 679.0 ± 65.0 °C at 760 mmHg                                                                                                       | [3]       |
| Density            | 1.32 ± 0.1 g/cm <sup>3</sup>                                                                                                      | [3]       |
| InChI Key          | NTSDIJMNXYJJNG-<br>SFHVURJKSA-N                                                                                                   | [3][4]    |
| SMILES             | CC1=NC=C(N1C(C)C)C2=NC(<br>=NC=C2F)NC3=CC=C(C=C3)<br>C(=O)N4CINVALID-LINK<br>CC4                                                  | [4]       |
| Storage Conditions | Dry, dark, and at 0 - 4 °C for<br>short term (days to weeks) or<br>-20 °C for long term (months to<br>years).[4]                  | [4]       |

## **Biological Activity and Mechanism of Action**







**AZD5597** is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1 and CDK2 with high affinity.[4][5][6] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[7] By inhibiting CDK1 and CDK2, **AZD5597** disrupts the cell cycle progression, leading to anti-proliferative effects in a range of cancer cell lines.[1][2]

The primary mechanism of action of **AZD5597** involves binding to the ATP-binding pocket of CDK1 and CDK2, preventing the phosphorylation of their downstream substrates. This leads to cell cycle arrest, primarily at the G1/S and G2/M transitions, and ultimately induces apoptosis in cancer cells.

Below is a diagram illustrating the simplified signaling pathway affected by AZD5597.





Click to download full resolution via product page

AZD5597 inhibits CDK1 and CDK2, halting cell cycle progression.

## **Experimental Protocols**

While specific, detailed experimental protocols for the synthesis and physicochemical characterization of **AZD5597** are not readily available in the public domain, this section outlines general methodologies for key in vitro assays based on its known biological activity.



## **In Vitro Kinase Inhibition Assay**

This assay is fundamental to determining the potency of AZD5597 against its target kinases.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of **AZD5597** against CDK1 and CDK2.

#### General Methodology:

 Reagents and Materials: Recombinant human CDK1/Cyclin B and CDK2/Cyclin E enzymes, ATP, a suitable peptide or protein substrate (e.g., histone H1), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

#### Procedure:

- A dilution series of AZD5597 is prepared in an appropriate solvent (e.g., DMSO).
- The kinase, substrate, and AZD5597 are incubated together in the assay buffer in a microplate format.
- The kinase reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method.
- IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.







Click to download full resolution via product page

A generalized workflow for determining kinase inhibitor potency.

## **Cell Proliferation Assay**

This assay measures the effect of **AZD5597** on the growth of cancer cell lines.



Objective: To determine the half-maximal effective concentration (EC50) or half-maximal growth inhibitory concentration (GI50) of **AZD5597** in various cancer cell lines.

#### General Methodology:

- Cell Culture: Cancer cell lines of interest (e.g., LoVo, SW620) are cultured under standard conditions.[5]
- Procedure:
  - Cells are seeded into 96-well plates and allowed to adhere overnight.
  - A serial dilution of AZD5597 is added to the wells.
  - Cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
  - Cell viability or proliferation is assessed using a suitable method, such as:
    - BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.[6]
    - MTS/MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.
    - CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP as an indicator of metabolically active cells.
  - EC50/GI50 values are determined from the dose-response curves.

## In Vivo Efficacy Studies

**AZD5597** has demonstrated anti-tumor activity in preclinical in vivo models.[5]

Objective: To evaluate the anti-tumor efficacy of AZD5597 in a xenograft mouse model.

#### General Methodology:

 Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human cancer cells (e.g., SW620 colon adenocarcinoma).[5]



- Dosing: Once tumors reach a palpable size, mice are treated with AZD5597 (e.g., 15 mg/kg) via a suitable route of administration, such as intraperitoneal injection, on an intermittent schedule.[5][6]
- Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor effect of **AZD5597** is assessed by comparing the tumor growth in the treated group to the control group.

The logical relationship between the physicochemical properties, in vitro activity, and in vivo efficacy of **AZD5597** is depicted in the diagram below.



Click to download full resolution via product page

Key properties of AZD5597 leading to its in vivo efficacy.

This technical guide provides a foundational understanding of **AZD5597** for research purposes. For specific experimental applications, further optimization of the outlined protocols may be necessary. It is also recommended to consult the primary literature for more detailed information.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. The discovery of AZD5597, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bocsci.com [bocsci.com]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [AZD5597 physiochemical properties for research].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683948#azd5597-physiochemical-properties-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com